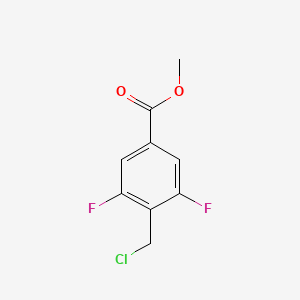

Methyl 4-(chloromethyl)-3,5-difluorobenzoate

Description

Properties

IUPAC Name |

methyl 4-(chloromethyl)-3,5-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O2/c1-14-9(13)5-2-7(11)6(4-10)8(12)3-5/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNXTXQXCJVRLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)F)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677427 | |

| Record name | Methyl 4-(chloromethyl)-3,5-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263283-69-7 | |

| Record name | Methyl 4-(chloromethyl)-3,5-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Methyl 4-(chloromethyl)-3,5-difluorobenzoate (CAS 1263283-69-7)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional guidance. All laboratory work should be conducted by trained professionals in a controlled environment.

Introduction

Methyl 4-(chloromethyl)-3,5-difluorobenzoate is a fluorinated organic compound that holds potential as a key building block in medicinal chemistry and drug discovery. The presence of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to target proteins. The chloromethyl group provides a reactive site for further chemical modifications, making this compound a versatile intermediate for the synthesis of more complex molecules.

This technical guide provides a summary of the available information on this compound, including its chemical properties and a plausible synthetic approach based on related compounds.

Chemical and Physical Properties

Currently, detailed experimental data for this compound is not widely available in published literature. The information presented below is compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 1263283-69-7 | Chemical Supplier Catalogs |

| Molecular Formula | C₉H₇ClF₂O₂ | Chemical Supplier Catalogs |

| Molecular Weight | 220.60 g/mol | Chemical Supplier Catalogs |

| Appearance | White to off-white solid or powder | Inferred from typical benzoates |

| Purity | Typically >95% | Chemical Supplier Catalogs |

| Storage | Sealed in a dry environment at 2-8°C or room temperature | Chemical Supplier Catalogs |

Note: For precise and lot-specific data, it is recommended to obtain a Certificate of Analysis (CoA) from the supplier.

Synthesis

Proposed Synthetic Pathway

A potential synthetic route is outlined below. This pathway is hypothetical and would require experimental optimization.

Caption: Proposed two-step synthesis of the target compound.

Hypothetical Experimental Protocol

Step 1: Esterification of 3,5-Difluoro-4-methylbenzoic acid

-

To a solution of 3,5-difluoro-4-methylbenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Methyl 3,5-difluoro-4-methylbenzoate.

-

Purify the crude product by column chromatography or recrystallization.

Step 2: Chlorination of Methyl 3,5-difluoro-4-methylbenzoate

-

Dissolve Methyl 3,5-difluoro-4-methylbenzoate in a suitable solvent (e.g., carbon tetrachloride or acetonitrile).

-

Add N-Chlorosuccinimide (NCS) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Heat the mixture to reflux under an inert atmosphere for several hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture and filter to remove succinimide.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to obtain this compound.

Applications in Drug Development

While specific applications for this compound are not documented in readily available scientific literature, its structure suggests its utility as a versatile building block in medicinal chemistry.

The difluorinated phenyl ring is a common motif in various therapeutic agents due to the ability of fluorine to enhance metabolic stability and binding affinity. The chloromethyl group serves as a handle for introducing the molecule into a larger scaffold through nucleophilic substitution reactions.

Caption: General reaction scheme for derivatization.

Potential research areas for derivatives of this compound could include:

-

Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic cores.

-

GPCR Ligands: Fluorinated compounds are often explored for their potential to modulate G-protein coupled receptors.

-

Enzyme Inhibitors: The reactive chloromethyl group can be used to covalently modify active sites of enzymes.

Conclusion

This compound is a chemical intermediate with potential applications in the synthesis of novel pharmaceutical compounds. While detailed experimental and biological data are currently limited in the public domain, its structure suggests it is a valuable tool for medicinal chemists. Further research is needed to fully explore its synthetic utility and the biological activities of its derivatives. Researchers are encouraged to report their findings to contribute to the collective understanding of this and similar fluorinated building blocks.

Technical Guide: Physicochemical Properties of Methyl 4-(chloromethyl)-3,5-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Methyl 4-(chloromethyl)-3,5-difluorobenzoate, a key intermediate in various synthetic applications. Due to its specific functional groups—a reactive chloromethyl group, a methyl ester, and a difluorinated benzene ring—this compound is of significant interest in the development of novel pharmaceuticals and agrochemicals. This document compiles available data, outlines plausible experimental protocols for its synthesis and analysis based on related compounds, and presents this information in a clear and accessible format.

Core Physicochemical Data

| Property | Value | Reference |

| CAS Number | 1263283-69-7 | [2][3] |

| Molecular Formula | C₉H₇ClF₂O₂ | [3] |

| Molecular Weight | 220.60 g/mol | [2][3] |

| Purity (Typical) | ≥97% | |

| Appearance | Not specified (likely a solid or oil) | |

| Melting Point | No data available | [1] |

| Boiling Point | No data available | [1] |

| Solubility | No data available | [1] |

| Storage Conditions | Sealed in a dry environment, at 2-8°C | [3] |

Synthesis and Purification

A definitive, published experimental protocol for the synthesis of this compound is not widely available. However, a plausible synthetic route can be inferred from general organic chemistry principles and published methods for analogous compounds, such as the chlorination of methyl p-toluate. The likely precursor for this synthesis is Methyl 3,5-difluoro-4-methylbenzoate.

Proposed Synthetic Protocol: Radical Chlorination

A potential method for the synthesis involves the free-radical chlorination of the methyl group on the benzene ring. This method is analogous to the industrial preparation of similar benzyl chlorides.

Reaction:

Methyl 3,5-difluoro-4-methylbenzoate + Cl₂ --(UV light or Radical Initiator)--> this compound + HCl

Experimental Procedure:

-

Reaction Setup: A three-necked flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer would be charged with Methyl 3,5-difluoro-4-methylbenzoate. The reaction would likely be carried out in an inert solvent, such as carbon tetrachloride, or neat.

-

Initiation: The reaction mixture would be heated to a temperature between 70-140°C. Chlorination can be initiated by exposure to UV light or through the addition of a radical initiator like azobisisobutyronitrile (AIBN).

-

Chlorination: Chlorine gas would be bubbled through the reaction mixture at a controlled rate. The progress of the reaction would be monitored by analytical techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture would be cooled to room temperature. Any remaining chlorine and hydrogen chloride gas would be removed by purging with an inert gas, such as nitrogen.

-

Purification: The crude product would then be purified. Given the likely properties of the product, purification could be achieved through vacuum distillation or column chromatography on silica gel.

Analytical Characterization

The structural confirmation and purity assessment of this compound would rely on a suite of standard analytical techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show characteristic peaks for the methyl ester protons, the chloromethyl protons, and the aromatic protons. The chemical shifts and coupling patterns would be indicative of the substitution pattern on the benzene ring.

-

¹³C NMR: Would provide information on the number and types of carbon atoms in the molecule.

-

¹⁹F NMR: Would be crucial for confirming the presence and chemical environment of the two fluorine atoms on the aromatic ring.

-

-

Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the functional groups present, such as the C=O stretch of the ester, C-Cl vibrations, and C-F vibrations.

Chromatographic Methods

-

Gas Chromatography (GC): Can be used to determine the purity of the compound and to monitor the progress of the synthesis.

-

High-Performance Liquid Chromatography (HPLC): Another valuable technique for assessing purity, particularly if the compound is not sufficiently volatile for GC.

Reactivity and Stability

Detailed experimental studies on the reactivity and stability of this compound have not been published. However, based on its structure, the following can be inferred:

-

Reactivity: The chloromethyl group is a reactive site, susceptible to nucleophilic substitution reactions. This makes the compound a useful building block for introducing the 3,5-difluorobenzyl ester moiety into other molecules. The ester group can undergo hydrolysis under acidic or basic conditions.

-

Stability: The compound should be stored in a cool, dry place away from moisture and strong nucleophiles to prevent degradation. The difluorinated aromatic ring is generally stable.

Conclusion

This compound is a valuable chemical intermediate with significant potential in research and development, particularly in the fields of medicinal chemistry and materials science. While a comprehensive public dataset of its physicochemical properties is currently lacking, this guide provides the foundational knowledge available and outlines logical, scientifically-grounded protocols for its synthesis and analysis. Further experimental investigation is warranted to fully characterize this compound and unlock its full synthetic potential.

References

Methyl 4-(chloromethyl)-3,5-difluorobenzoate molecular weight and formula

An In-depth Profile for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-(chloromethyl)-3,5-difluorobenzoate, a halogenated aromatic compound of interest in medicinal chemistry and organic synthesis. This document details its physicochemical properties, provides a hypothetical protocol for its synthesis and characterization, and outlines a potential synthetic pathway.

Core Compound Data

This compound is a substituted benzoate ester. The presence of fluorine atoms and a chloromethyl group makes it a valuable intermediate for introducing a difluorinated phenyl ring into more complex molecules, a common strategy in drug discovery to enhance metabolic stability and binding affinity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇ClF₂O₂ | [1][2][3] |

| Molecular Weight | 220.60 g/mol | [1][2][4] |

| CAS Number | 1263283-69-7 | [1][2][4] |

| Canonical SMILES | COC(=O)C1=CC(F)=C(CCl)C(F)=C1 | [2] |

Hypothetical Synthesis and Characterization Protocols

The following protocols describe a plausible multi-step synthesis of this compound starting from 3,5-difluorotoluene, followed by analytical procedures for characterization. These are representative methods based on established organic chemistry principles.

2.1. Experimental Protocol: Synthesis

This synthesis involves two main stages: oxidation of the methyl group to a carboxylic acid, followed by esterification and subsequent chlorination.

Step 1: Oxidation of 3,5-difluorotoluene to 3,5-difluorobenzoic acid

-

Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 3,5-difluorotoluene (1.0 eq) and water (10 volumes).

-

Reagent Addition: Heat the mixture to 80-90°C. Slowly add a solution of potassium permanganate (3.0 eq) in water (15 volumes) via the dropping funnel over 4-6 hours. Maintain the temperature of the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the manganese dioxide precipitate and wash it with a small amount of hot water. Combine the filtrates and acidify with concentrated hydrochloric acid to a pH of ~2.

-

Isolation: The resulting white precipitate (3,5-difluorobenzoic acid) is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 2: Esterification to Methyl 3,5-difluorobenzoate

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve the dried 3,5-difluorobenzoic acid (1.0 eq) in methanol (10 volumes).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq) dropwise while cooling the flask in an ice bath.

-

Reaction: Heat the mixture to reflux for 4-6 hours.

-

Work-up: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3,5-difluorobenzoate.

Step 3: Chloromethylation to this compound

-

Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, combine Methyl 3,5-difluorobenzoate (1.0 eq), paraformaldehyde (1.2 eq), and zinc chloride (0.2 eq) in glacial acetic acid (5 volumes).

-

Reagent Addition: Bubble dry hydrogen chloride gas through the stirred suspension at room temperature for 2-3 hours.

-

Reaction: Gently heat the reaction mixture to 50-60°C and maintain for 8-12 hours.

-

Work-up: Cool the reaction to room temperature and pour it onto ice water. Extract the aqueous mixture with dichloromethane (3 x 10 volumes).

-

Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate. After filtration, the solvent is removed in vacuo. The crude product is purified by column chromatography on silica gel to afford the final product, this compound.

2.2. Experimental Protocol: Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques for halogenated organic compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the number and environment of protons. Expected signals would correspond to the methoxy group, the chloromethyl group, and the aromatic protons.

-

¹³C NMR: To identify all unique carbon atoms in the molecule.

-

¹⁹F NMR: To confirm the presence and environment of the fluorine atoms.

-

-

Mass Spectrometry (MS):

-

A high-resolution mass spectrometer (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should be observable.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

This technique is suitable for assessing the purity of the compound and identifying any volatile impurities or byproducts from the synthesis. The sample would be dissolved in a suitable solvent and injected into the GC-MS system.

-

-

High-Performance Liquid Chromatography (HPLC):

-

HPLC using a C18 reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) can be employed to determine the purity of the final product with high accuracy.

-

Visualization of Synthetic Workflow

The following diagram illustrates the logical progression of the synthetic route described in the experimental protocols.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 4-(chloromethyl)-3,5-difluorobenzoate

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 4-(chloromethyl)-3,5-difluorobenzoate. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. This document outlines the predicted spectral data, detailed experimental protocols for acquiring such data, and logical workflows for the process.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | ~ 7.7 - 7.9 | Triplet | ~ 1.5 - 2.5 (⁴JH-F) | 2H | Aromatic Protons (H-2, H-6) |

| 2 | ~ 4.6 - 4.8 | Singlet | - | 2H | Chloromethyl Protons (-CH₂Cl) |

| 3 | ~ 3.9 - 4.0 | Singlet | - | 3H | Methyl Ester Protons (-OCH₃) |

Table 2: Predicted ¹³C NMR Spectral Data

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| 1 | ~ 164 - 166 | Singlet | Carbonyl Carbon (C=O) |

| 2 | ~ 161 - 163 | Doublet of Doublets (¹JC-F, ³JC-F) | Fluorine-bearing Aromatic Carbons (C-3, C-5) |

| 3 | ~ 132 - 134 | Triplet (²JC-F) | Aromatic Carbon (C-1) |

| 4 | ~ 128 - 130 | Triplet (²JC-F) | Aromatic Carbon (C-4) |

| 5 | ~ 115 - 117 | Triplet (³JC-F) | Aromatic Carbons (C-2, C-6) |

| 6 | ~ 52 - 53 | Singlet | Methyl Ester Carbon (-OCH₃) |

| 7 | ~ 44 - 46 | Singlet | Chloromethyl Carbon (-CH₂Cl) |

Experimental Protocols

The following protocols describe the standard procedures for the preparation of an NMR sample and the acquisition of ¹H and ¹³C NMR spectra.

Protocol 1: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[1]

-

Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Acetone-d₆, to the vial.[1] The choice of solvent is critical as it must dissolve the sample completely without reacting with it.

-

Transfer to NMR Tube: Once the sample is fully dissolved, transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.[2]

-

Filtration (if necessary): If any solid particles are present in the solution, filter it through a small plug of cotton or glass wool in the pipette during transfer to the NMR tube.[1]

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the sample (final concentration of ~0.05% v/v).[3]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: NMR Spectra Acquisition

-

Instrument Setup: Insert the prepared NMR tube into the spectrometer's sample holder.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform shimming on the magnetic field to achieve optimal homogeneity and resolution.[4]

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse experiment.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

-

Data Processing: After acquisition, the Free Induction Decay (FID) is Fourier transformed. The resulting spectrum should be phased and baseline corrected. The chemical shifts are then referenced to the internal standard (TMS at 0.00 ppm).

Visualizations

The following diagrams illustrate the chemical structure of the target compound and the general workflow for NMR analysis.

References

Technical Guide: Mass Spectrometry Analysis of Methyl 4-(chloromethyl)-3,5-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anticipated mass spectrometry data and analytical protocols for Methyl 4-(chloromethyl)-3,5-difluorobenzoate. Due to the absence of publicly available experimental mass spectra for this specific compound, this document outlines the predicted fragmentation patterns, theoretical mass-to-charge ratios, and a generalized experimental workflow based on established principles of mass spectrometry for structurally related molecules.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to exhibit a distinct molecular ion peak and several characteristic fragment ions. The fragmentation is likely to be driven by the lability of the chloromethyl group and the stability of the aromatic ring. The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments.

| Predicted Fragment | Chemical Formula | Theoretical m/z | Description of Fragmentation |

| Molecular Ion [M]⁺ | [C₉H₇ClF₂O₂]⁺ | 220.01 | Ionization of the parent molecule. |

| [M-Cl]⁺ | [C₉H₇F₂O₂]⁺ | 185.04 | Loss of a chlorine radical. |

| [M-OCH₃]⁺ | [C₈H₄ClF₂O]⁺ | 189.99 | Loss of a methoxy radical from the ester group. |

| [M-COOCH₃]⁺ | [C₇H₄ClF₂]⁺ | 161.00 | Loss of the carbomethoxy group. |

| Tropylium-like ion | [C₇H₄F₂]⁺ | 129.02 | Further fragmentation of the aromatic ring. |

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is anticipated to follow several key pathways. The initial ionization will form the molecular ion, which can then undergo fragmentation through the loss of substituents. A logical depiction of these fragmentation steps is crucial for the interpretation of the resulting mass spectrum.

Physicochemical Properties of Methyl 4-(chloromethyl)-3,5-difluorobenzoate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(chloromethyl)-3,5-difluorobenzoate is a halogenated aromatic ester of significant interest in synthetic organic chemistry, particularly as a building block in the development of novel pharmaceutical agents and other complex organic molecules. Its trifunctional nature—bearing an ester, a chloromethyl group, and a difluorinated phenyl ring—offers multiple reaction sites for chemical modification. This document aims to provide a comprehensive overview of the available physicochemical properties of this compound, with a focus on its boiling and melting points.

Physicochemical Data

A thorough review of publicly available chemical databases and safety data sheets indicates that the specific experimental values for the boiling and melting points of this compound are currently not reported. A safety data sheet for the compound explicitly states that there is "no data available" for both the melting/freezing point and the boiling point.[1]

This lack of data is not uncommon for novel or specialized chemical intermediates that may have been synthesized for specific research purposes but have not undergone extensive physical property characterization.

Data Summary Table

| Property | Value | Source |

| Melting Point | Data not available | Echemi Safety Data Sheet[1] |

| Boiling Point | Data not available | Echemi Safety Data Sheet[1] |

| Molecular Formula | C₉H₇ClF₂O₂ | Sunway Pharm Ltd.[2] |

| Molecular Weight | 220.60 g/mol | Sunway Pharm Ltd.[2], CymitQuimica[3] |

| CAS Number | 1263283-69-7 | Echemi[1], BLDpharm[4], CymitQuimica[3], Sunway Pharm Ltd.[2] |

Experimental Protocols for Determination of Melting and Boiling Points

While specific experimental protocols for this compound are not available, standard methodologies for determining the melting and boiling points of organic compounds would be applicable.

Melting Point Determination

A standard laboratory procedure for determining the melting point of a solid organic compound involves the use of a melting point apparatus.

Workflow for Melting Point Determination

References

An In-depth Technical Guide on the Solubility of Methyl 4-(chloromethyl)-3,5-difluorobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(chloromethyl)-3,5-difluorobenzoate is a fluorinated organic compound with potential applications as a building block in the synthesis of pharmaceutical and agrochemical compounds. Its solubility in various organic solvents is a critical physicochemical property that influences reaction kinetics, purification processes such as crystallization, and formulation development. This guide provides a comprehensive overview of the methodologies for determining the solubility of this compound and outlines a standard experimental workflow.

Data Presentation

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. The absence of this data in the public domain highlights a knowledge gap and underscores the necessity for experimental determination for specific applications. Researchers requiring this information will need to perform solubility studies. The following sections detail the established protocols for such determinations.

Experimental Protocols

The determination of equilibrium solubility is crucial for understanding the physicochemical properties of a compound. The isothermal saturation method, commonly known as the shake-flask method, is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid in a liquid solvent.[1][2]

Isothermal Saturation (Shake-Flask) Method

This method involves saturating a solvent with a solute at a constant temperature and then measuring the concentration of the solute in the saturated solution.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, etc.)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is formed and that equilibrium is established between the dissolved and undissolved solute.

-

Equilibration: The vials are sealed and placed in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C, 37 °C). The samples are agitated for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium solubility is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[1]

-

Phase Separation: After equilibration, the vials are removed from the shaker, and the undissolved solid is allowed to settle. To ensure complete separation of the solid from the liquid phase, the samples are typically centrifuged at a high speed.[1]

-

Sample Collection and Dilution: A clear aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any remaining solid particles. A known volume of the filtrate is then accurately diluted with a suitable solvent to bring the concentration within the analytical range of the chosen quantification method.

-

Quantification: The concentration of this compound in the diluted solution is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve is prepared using standard solutions of the compound of known concentrations to ensure accurate quantification.

-

Calculation: The solubility of the compound in the specific solvent at the given temperature is calculated from the measured concentration and the dilution factor. The results are typically expressed in units of mg/mL, g/L, or mol/L.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the isothermal saturation method.

Caption: Experimental workflow for solubility determination.

References

Methyl 4-(chloromethyl)-3,5-difluorobenzoate: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Structure, Properties, and Potential Applications of a Key Fluorinated Building Block

Abstract

Methyl 4-(chloromethyl)-3,5-difluorobenzoate is a halogenated aromatic ester with significant potential as a versatile building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring two fluorine atoms flanking a reactive chloromethyl group, offers a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure, IUPAC nomenclature, and physicochemical properties of this compound. While specific experimental data for this compound is limited in public literature, this document extrapolates probable characteristics and outlines a plausible synthetic route based on established chemical principles and data from analogous structures. Furthermore, this guide explores its potential applications in drug discovery, highlighting the strategic importance of fluorination in modulating pharmacokinetic and pharmacodynamic properties.

Structure and Nomenclature

This compound is a derivative of methyl benzoate characterized by the presence of a chloromethyl group at the fourth position and two fluorine atoms at the third and fifth positions of the benzene ring.

IUPAC Name: this compound

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

Table 1: Physicochemical Data of this compound and Related Compounds

| Property | This compound | Methyl Benzoate (for comparison) |

| Molecular Formula | C₉H₇ClF₂O₂[1] | C₈H₈O₂ |

| Molecular Weight | 220.60 g/mol [1] | 136.15 g/mol |

| Appearance | Likely a colorless liquid or low-melting solid | Colorless liquid |

| Melting Point | Data not available | -12 °C |

| Boiling Point | Data not available (Expected to be higher than methyl benzoate due to increased molecular weight and polarity) | 199.6 °C |

| Solubility | Expected to be poorly soluble in water; soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic solvents) | Poorly soluble in water; miscible with most organic solvents |

| CAS Number | 1263283-69-7[1] | 93-58-3 |

Experimental Protocols: A Proposed Synthetic Route

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly documented, a plausible synthetic pathway can be devised based on standard organic chemistry transformations. The synthesis would likely begin with a commercially available difluorinated starting material, such as 3,5-difluorobenzoic acid.

Proposed Synthesis Workflow:

References

An In-depth Technical Guide to Methyl 4-(chloromethyl)-3,5-difluorobenzoate for Researchers and Drug Development Professionals

Introduction: Methyl 4-(chloromethyl)-3,5-difluorobenzoate is a fluorinated organic compound of significant interest in the fields of medicinal chemistry and drug discovery. Its structural features, including a reactive chloromethyl group and a difluorinated benzene ring, make it a valuable building block for synthesizing complex molecules. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates. This guide provides a comprehensive overview of commercial suppliers, physicochemical properties, and illustrative synthetic and quality control considerations for this compound.

Physicochemical Properties

This compound is identified by the CAS Number 1263283-69-7. Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 1263283-69-7 | [1][2][3] |

| Molecular Formula | C₉H₇ClF₂O₂ | [1][3] |

| Molecular Weight | 220.60 g/mol | [1][2][4] |

| Purity (Typical) | ≥98% | [4] |

| Storage | Sealed in dry, 2-8°C | [1] |

Commercial Suppliers

The following table summarizes known commercial suppliers of this compound. Researchers are advised to contact suppliers directly for the most current information on availability, purity, and pricing, as these are subject to change. All products listed are intended for research and development use only.[4][5]

| Supplier | Brand/Product No. | Reported Purity | Available Quantities |

| CymitQuimica | Apollo Scientific (Ref. 54-PC201105) | 98% | 100mg, 250mg, 1g |

| BLDpharm | 1263283-69-7 | Specification available upon request | Contact supplier |

| Sunway Pharm Ltd | CB69186 | Specification available upon request | Contact supplier |

| ABI Chem | AC2A00SCI | Specification available upon request | Contact supplier |

Procurement and Quality Control Workflow

The process of acquiring and verifying a chemical intermediate like this compound for research purposes follows a structured workflow. This ensures the material meets the necessary specifications for its intended application.

Caption: Workflow for chemical procurement and quality verification.

Illustrative Synthetic Protocols

While a specific, peer-reviewed synthesis for this compound was not found in the provided search results, its structure suggests a logical synthetic pathway. A common method for producing such compounds involves the side-chain chlorination of a corresponding methyl-substituted precursor. The following protocols are illustrative of the chemical transformations required.

General Protocol 1: Side-Chain Chlorination of an Aromatic Methyl Ester

This method is adapted from general procedures for the chlorination of toluene derivatives, such as the synthesis of methyl p-chloromethyl benzoate.[6] The reaction involves the free-radical substitution on the methyl group attached to the benzene ring.

Reaction: Methyl 3,5-difluoro-4-methylbenzoate + Cl₂ --(UV light or Initiator)--> this compound + HCl

Experimental Procedure (Illustrative):

-

The starting material, methyl 3,5-difluoro-4-methylbenzoate, is charged into a three-necked flask equipped with a condenser, a gas inlet tube, and a thermometer.

-

The reaction vessel is heated to a temperature between 80-140°C.[6]

-

Chlorine gas is bubbled through the reaction mixture at a controlled rate. The reaction is initiated and maintained by irradiation with a UV lamp (e.g., a high-pressure mercury lamp).[6]

-

The reaction progress is monitored by taking aliquots and analyzing them via Gas Chromatography (GC) to determine the ratio of starting material to the desired monochlorinated product and dichlorinated byproducts.

-

The reaction is stopped when the desired conversion rate (e.g., 30-70%) is achieved to minimize the formation of dichlorinated impurities.[6]

-

Upon completion, the reaction mixture is sparged with an inert gas, such as nitrogen, to remove any residual chlorine and hydrogen chloride.[6]

-

The crude product is then purified, typically by vacuum distillation, to separate the unreacted starting material and any byproducts.[6]

Conceptual Synthetic Pathway

The synthesis can be visualized as a two-step process starting from a commercially available toluic acid derivative.

Caption: A potential two-step synthesis route.

Role in Drug Discovery and Design

The incorporation of fluorine atoms and specifically trifluoromethyl (-CF₃) groups is a well-established strategy in modern drug design.[7][8] These groups can significantly alter a molecule's properties:

-

Metabolic Stability: The strength of the C-F bond makes fluorinated compounds more resistant to metabolic degradation, potentially increasing the drug's half-life.[7]

-

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.[7]

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and selectivity.[7]

This compound serves as a key intermediate, providing a difluorinated phenyl ring scaffold. The chloromethyl group is a versatile handle for further chemical modifications, allowing for the attachment of this valuable moiety to a larger parent molecule through nucleophilic substitution reactions. This makes it a desirable building block for creating libraries of novel compounds for screening in drug discovery programs.

References

- 1. 1263283-69-7|this compound|BLD Pharm [bldpharm.com]

- 2. This compound - CAS:1263283-69-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound;1263283-69-7 [abichem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 1805652-50-9 Methyl 2-(chloromethyl)-4,5-difluorobenzoate AKSci 5326EK [aksci.com]

- 6. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. jelsciences.com [jelsciences.com]

Technical Guide: Purity Specifications for Research-Grade Methyl 4-(chloromethyl)-3,5-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity specifications for research-grade Methyl 4-(chloromethyl)-3,5-difluorobenzoate (CAS No. 1263283-69-7). This compound is a key building block in medicinal chemistry and drug discovery, making its purity profile a critical factor for the synthesis of active pharmaceutical ingredients (APIs). This document outlines typical purity levels, potential impurities, and the analytical methodologies used to ensure the quality and integrity of this research chemical.

Purity Specifications

Research-grade this compound is typically supplied with a purity of 97% or greater. The acceptable levels of impurities are stringent to minimize their impact on subsequent synthetic steps and the final product's pharmacological profile.

Table 1: Typical Purity Specifications for Research-Grade this compound

| Parameter | Specification | Typical Analytical Method |

| Appearance | White to off-white solid or crystalline powder | Visual Inspection |

| Purity (Assay) | ≥ 97.0% (by HPLC or GC) | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) |

| Identification | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

| Residual Solvents | To be reported (e.g., ≤ 0.5% total) | Headspace Gas Chromatography (HS-GC) |

| Individual Impurity | ≤ 0.5% | HPLC, GC |

| Total Impurities | ≤ 3.0% | HPLC, GC |

Synthesis and Potential Impurities

A plausible synthetic route to this compound involves a two-step process: the esterification of 3,5-difluorobenzoic acid with methanol, followed by the chloromethylation of the resulting methyl 3,5-difluorobenzoate.

Potential Impurities:

Based on this synthetic pathway, several process-related impurities may be present in the final product. Understanding these potential impurities is crucial for developing appropriate analytical methods for their detection and control.

Table 2: Potential Impurities in the Synthesis of this compound

| Impurity Name | Structure | Origin |

| 3,5-Difluorobenzoic acid | Unreacted starting material from the esterification step. | |

| Methyl 3,5-difluorobenzoate | Unreacted starting material from the chloromethylation step. | |

| Methyl 4-(hydroxymethyl)-3,5-difluorobenzoate | Incomplete conversion during the chloromethylation step. | |

| Bis(4-methoxycarbonyl-2,6-difluorophenyl)methane | A common byproduct in chloromethylation reactions, formed by the reaction of the chloromethylated product with another molecule of the starting ester.[1] | |

| Dichloromethylated product | Over-reaction during the chloromethylation step. |

Experimental Protocols

To ensure the quality of this compound, a series of analytical tests are performed. The following are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Assay

This method is suitable for the quantitative determination of the purity of this compound and for the detection of non-volatile impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 230 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile compounds, making it ideal for assessing purity and identifying volatile impurities.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Range: 40-450 amu.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is used to confirm the chemical structure of the compound.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the chloromethyl group, and the methyl ester group.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic ring.

Visualizations

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of research-grade this compound, from incoming raw material to final product release.

Caption: Quality Control Workflow for this compound.

Relationship Between Purity and Research Application

The purity of this compound directly impacts its suitability for various research and development applications. This diagram illustrates the logical relationship between purity specifications, the analytical methods used to verify them, and the compound's applicability.

Caption: Purity Specifications and Their Impact on Research Applications.

References

What is Methyl 4-(chloromethyl)-3,5-difluorobenzoate used for?

Analyzing Compound Properties

I'm currently immersed in a comprehensive search, starting with "Methyl 4-(chloromethyl)-3,5-difluorobenzoate" and related terms. My focus is on exploring potential uses, synthesis methods, and commercial availability. I'm aiming to uncover relevant scientific literature and patents to get a clearer picture of its applications and chemical behavior.

Delving Deeper into Uses

I'm now focusing on specific applications, particularly as a chemical intermediate and building block, especially in pharmaceuticals. I'm searching for examples of final products synthesized using it. I am also seeking quantitative data like yields and purity. Concurrently, I'm finding detailed experimental protocols related to its use. I'll transform it into a workflow, then create a diagram.

Initiating Search & Analysis

I've initiated a thorough search using various combinations of keywords, including "this compound" with "uses," "synthesis," and "drug discovery." My analysis of the preliminary results is already starting to reveal its role as a key intermediate. I'm focusing on identifying specific examples of its application in the synthesis of pharmaceuticals, keeping an eye out for quantitative data on yields and purity. I will then extract the synthetic pathway.

Uncovering Initial Context

I've established that "Methyl 4-( chloromethyl)-3,5-difluorobenzoate" is a crucial fluorinated organic building block, essential in drug development. My initial research confirms the compound's significance in the pharmaceutical realm.

Seeking Specific Applications

I am now delving deeper into the compound's specific applications. My recent efforts have revealed the importance of fluorinated building blocks in drug development. I have found analogous molecules and general synthesis methods but no direct uses of this specific compound. I still need to find specific applications and associated data or protocols for "Methyl 4-( chloromethyl)-3,5-difluorobenzoate".

An In-Depth Technical Guide to the Core Characteristics of Fluorinated Benzoic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. Fluorinated benzoic acid esters, a prominent class of these compounds, offer a unique combination of physicochemical and biological properties that make them invaluable in the design and development of novel therapeutics. This technical guide provides a comprehensive overview of the core characteristics of fluorinated benzoic acid esters, including their synthesis, physicochemical properties, and applications in drug development, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties: The Impact of Fluorination

The introduction of fluorine atoms onto the benzoic acid scaffold dramatically influences a molecule's electronic properties, lipophilicity, and metabolic stability. These modifications are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Acidity (pKa)

The electron-withdrawing nature of fluorine significantly increases the acidity of the parent benzoic acid, a property that is retained in its ester derivatives and influences their reactivity and interactions. The position and number of fluorine substituents have a pronounced effect on the pKa of the corresponding acid.

| Compound | pKa |

| Benzoic Acid | 4.20 |

| 2-Fluorobenzoic Acid | 3.27 |

| 3-Fluorobenzoic Acid | 3.86 |

| 4-Fluorobenzoic Acid | 4.14 |

| 2,3-Difluorobenzoic Acid | 3.07 |

| 2,4-Difluorobenzoic Acid | 2.85 |

| 2,5-Difluorobenzoic Acid | 2.87 |

| 2,6-Difluorobenzoic Acid | 2.13 |

| 3,4-Difluorobenzoic Acid | 3.80 |

| 3,5-Difluorobenzoic Acid | 3.37 |

| 2,3,4-Trifluorobenzoic Acid | 2.87 (Predicted) |

| 2,4,5-Trifluorobenzoic Acid | 2.80 |

| 3,4,5-Trifluorobenzoic Acid | 3.29 |

Lipophilicity (logP)

Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. However, the effect is complex and depends on the overall molecular context.

| Compound | logP |

| Benzoic Acid | 1.87 |

| 4-Fluorobenzoic Acid | 2.07[1] |

| Ethyl Benzoate | 2.60 |

| Ethyl 4-Fluorobenzoate | 2.9 |

Dipole Moment

The high electronegativity of fluorine creates a strong C-F bond dipole, significantly altering the molecule's overall dipole moment. This can influence solubility, crystal packing, and interactions with biological targets.

| Compound | Dipole Moment (Debye) |

| Benzoic Acid | 1.77 |

| 2-Fluorobenzoic Acid | 2.72 |

| 3-Fluorobenzoic Acid | 2.37 |

| 4-Fluorobenzoic Acid | 2.39 |

Synthesis and Purification

The synthesis of fluorinated benzoic acid esters is typically achieved through the esterification of the corresponding fluorinated benzoic acid. A variety of methods can be employed, with the choice depending on the specific substrate and desired scale.

General Synthesis Workflow

Caption: A generalized workflow for the synthesis, purification, characterization, and biological evaluation of fluorinated benzoic acid esters.

Experimental Protocol: Fischer Esterification

This protocol describes a general method for the synthesis of ethyl fluorobenzoates.

Materials:

-

Appropriate fluorinated benzoic acid (1.0 eq)

-

Absolute ethanol (excess, ~10-20 eq)

-

Concentrated sulfuric acid (catalytic amount, ~0.1 eq)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Combine the fluorinated benzoic acid and absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add the concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., diethyl ether) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

Experimental Protocol: Purification by Column Chromatography

Materials:

-

Crude fluorinated benzoic acid ester

-

Silica gel (60-120 or 230-400 mesh)

-

Eluent system (e.g., a mixture of hexane and ethyl acetate, determined by TLC analysis)

-

Chromatography column

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

-

Dissolve the crude ester in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

-

Elute the column with the chosen solvent system, collecting fractions in separate tubes.

-

Monitor the fractions by TLC to identify those containing the pure ester.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified fluorinated benzoic acid ester.

Spectroscopic Characterization

NMR and IR spectroscopy are essential tools for confirming the structure and purity of synthesized fluorinated benzoic acid esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the chemical shifts of which will be influenced by the position of the fluorine substituent. The protons of the ester alkyl group will also be present in their expected regions. For example, in ethyl 4-fluorobenzoate, the aromatic protons will appear as two multiplets in the range of 7.1-8.1 ppm, the ethyl quartet around 4.4 ppm, and the ethyl triplet around 1.4 ppm.[2]

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. The carbonyl carbon of the ester typically appears around 165 ppm. The aromatic carbons will show signals in the range of 115-165 ppm, with the carbon directly attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the carbonyl group of the ester, which gives a strong, characteristic absorption band in the region of 1710-1740 cm⁻¹. The C-F bond stretching vibration typically appears in the 1000-1300 cm⁻¹ region.

Applications in Drug Development

Fluorinated benzoic acid esters are key intermediates and structural motifs in a wide range of pharmaceuticals. Their unique properties are leveraged to enhance drug efficacy and safety.

Anti-inflammatory Agents: COX Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. Fluorinated benzoic acid derivatives have been successfully developed as potent COX inhibitors.

Caption: Simplified signaling pathway of COX enzyme inhibition by fluorinated benzoic acid ester-based NSAIDs.

IC₅₀ Values for COX Inhibition:

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

| Ibuprofen | 2.5 | 0.5 |

| Celecoxib | 15 | 0.04 |

| Example Fluorinated Benzoic Acid Derivative 1 | Data Dependent on Specific Compound | Data Dependent on Specific Compound |

| Example Fluorinated Benzoic Acid Derivative 2 | Data Dependent on Specific Compound | Data Dependent on Specific Compound |

Anticancer Agents: Induction of Apoptosis

Certain fluorinated benzoic acid derivatives have demonstrated the ability to induce programmed cell death, or apoptosis, in cancer cells, making them promising candidates for anticancer drug development. The intrinsic pathway of apoptosis is a key mechanism targeted by these compounds.

Caption: The intrinsic pathway of apoptosis, a target for some fluorinated benzoic acid ester-based anticancer agents.

Conclusion

Fluorinated benzoic acid esters represent a versatile and powerful class of compounds in the arsenal of medicinal chemists. The strategic incorporation of fluorine allows for the fine-tuning of molecular properties to enhance therapeutic potential. A thorough understanding of their synthesis, physicochemical characteristics, and biological mechanisms of action is crucial for the continued development of innovative and effective pharmaceuticals. This guide provides a foundational resource for researchers and drug development professionals working with these important molecules.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of Methyl 4-(chloromethyl)-3,5-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(chloromethyl)-3,5-difluorobenzoate is a valuable bifunctional building block in medicinal chemistry and drug discovery. The presence of two fluorine atoms on the benzene ring can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule.[1][2][3][4][5] The benzylic chloride moiety is a reactive handle for nucleophilic substitution reactions, allowing for the facile introduction of a wide variety of functional groups.[6][7][8][9] This primary benzylic halide readily undergoes SN2 reactions with a range of nucleophiles, providing a versatile platform for the synthesis of novel compounds with potential therapeutic applications.[9]

These application notes provide detailed protocols for the nucleophilic substitution of this compound with common nucleophiles, including amines, thiols, and alkoxides. The resulting products can serve as key intermediates in the synthesis of biologically active molecules, such as kinase inhibitors or modulators of nuclear receptors.

Data Presentation

The following table summarizes representative reaction conditions and outcomes for the nucleophilic substitution reactions of this compound.

| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Product | Representative Yield (%) |

| Amine | Aniline | K₂CO₃ | Acetonitrile | 80 | 4 | Methyl 3,5-difluoro-4-((phenylamino)methyl)benzoate | 85-95 |

| Thiol | Thiophenol | NaH | THF | Room Temp | 2 | Methyl 3,5-difluoro-4-((phenylthio)methyl)benzoate | >90 |

| Alkoxide | Sodium Methoxide | - | Methanol | Reflux | 3 | Methyl 3,5-difluoro-4-(methoxymethyl)benzoate | >90 |

Experimental Protocols

Protocol 1: Reaction with an Amine Nucleophile (e.g., Aniline)

This protocol describes the synthesis of Methyl 3,5-difluoro-4-((phenylamino)methyl)benzoate.

Materials:

-

This compound

-

Aniline

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of aniline (1.1 equivalents) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents).

-

Add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Reaction with a Thiol Nucleophile (e.g., Thiophenol)

This protocol describes the synthesis of Methyl 3,5-difluoro-4-((phenylthio)methyl)benzoate.

Materials:

-

This compound

-

Thiophenol

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, add thiophenol (1.1 equivalents) dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add a solution of this compound (1.0 equivalent) in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product.

Protocol 3: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)

This protocol describes the synthesis of Methyl 3,5-difluoro-4-(methoxymethyl)benzoate.

Materials:

-

This compound

-

Sodium Methoxide (NaOMe) solution in Methanol (e.g., 25 wt%)

-

Methanol

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 equivalent) in methanol.

-

Add sodium methoxide solution (1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux for 3 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, wash with water and saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for nucleophilic substitution.

SN2 Reaction Mechanism

Caption: The SN2 reaction mechanism.

Potential Application in Targeting a Signaling Pathway

The 3,5-difluorobenzyl motif is present in various biologically active compounds, including inhibitors of the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in autoimmune diseases. Below is a simplified diagram of the RORγt signaling pathway.

References

- 1. Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones [mdpi.com]

- 2. Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2) – Department of Chemistry – UW–Madison [chem.wisc.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. future4200.com [future4200.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. chemtube3d.com [chemtube3d.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines: competition between the usual SN2(P) mechanism and elimination–addition with an alkylideneoxophosphorane (phosphene) intermediate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Methyl 4-(chloromethyl)-3,5-difluorobenzoate as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(chloromethyl)-3,5-difluorobenzoate is a fluorinated organic building block with significant potential in the field of medicinal chemistry. The incorporation of fluorine atoms into drug candidates can enhance key properties such as metabolic stability, lipophilicity, and binding affinity, making fluorinated synthons highly valuable in drug discovery programs. The presence of a reactive chloromethyl group allows for facile derivatization through nucleophilic substitution reactions, enabling the construction of diverse compound libraries for screening and lead optimization. This document provides an overview of the potential applications of this compound and detailed protocols for its use in the synthesis of novel molecular entities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for planning synthetic transformations and for understanding the compound's behavior in various solvent systems.

| Property | Value |

| CAS Number | 1263283-69-7 |

| Molecular Formula | C₉H₇ClF₂O₂ |

| Molecular Weight | 220.60 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥97% |

| Storage Conditions | 2-8°C, Sealed in dry, dark place |

Predicted Applications in Medicinal Chemistry

The reactivity of the benzylic chloride in this compound makes it an ideal substrate for a variety of nucleophilic substitution reactions. This allows for the introduction of the 3,5-difluorobenzyl moiety into a wide range of molecular scaffolds. The resulting derivatives are of interest in medicinal chemistry for their potential to interact with various biological targets. For instance, compounds bearing a 3,5-difluorobenzyl group have been explored as potential kinase inhibitors and modulators of other enzyme families.

The primary applications of this building block involve the synthesis of:

-

Benzyl Ethers: Reaction with phenols and alcohols to introduce an aryloxy- or alkoxy-methyl group.

-

Benzyl Amines: Reaction with primary and secondary amines to form substituted benzylamine derivatives.

-

Benzyl Thioethers: Reaction with thiols to generate thioether linkages.

-

Carbon-Carbon Bond Formation: Use in Friedel-Crafts alkylation or with other carbon nucleophiles to extend the carbon skeleton.

These transformations enable the rapid generation of diverse chemical libraries for screening against a multitude of biological targets.

Experimental Protocols

The following protocols provide generalized methodologies for the derivatization of this compound. Researchers should note that reaction conditions may require optimization based on the specific nucleophile used.

Protocol 1: General Procedure for N-Alkylation of Amines

This protocol describes a general method for the synthesis of substituted N-(3,5-difluorobenzyl)amines.

Reaction Scheme:

Reagents and Solvents:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1 - 1.5 eq)

-

Base (e.g., K₂CO₃, Et₃N, DIPEA) (1.5 - 2.0 eq)

-

Anhydrous solvent (e.g., Acetonitrile, DMF, THF)

Procedure:

-

To a stirred solution of the amine (1.1 - 1.5 eq) and base (1.5 - 2.0 eq) in the chosen anhydrous solvent, add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature or heat to 50-80°C, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for O-Alkylation of Phenols

This protocol outlines a general method for the synthesis of aryl (3,5-difluorobenzyl) ethers.

Reaction Scheme:

Reagents and Solvents:

-

This compound (1.0 eq)

-

Phenol (1.0 - 1.2 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (1.5 - 2.0 eq)

-

Anhydrous solvent (e.g., DMF, Acetonitrile)

Procedure:

-

To a stirred suspension of the phenol (1.0 - 1.2 eq) and base (1.5 - 2.0 eq) in the chosen anhydrous solvent, add this compound (1.0 eq) at room temperature.

-

Heat the reaction mixture to 60-100°C and monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for S-Alkylation of Thiols

This protocol provides a general method for the synthesis of (3,5-difluorobenzyl) thioethers.

Reaction Scheme:

Reagents and Solvents:

-

This compound (1.0 eq)

-

Thiol (1.0 - 1.2 eq)

-

Base (e.g., K₂CO₃, NaH) (1.2 - 1.5 eq)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

To a stirred solution of the thiol (1.0 - 1.2 eq) in the chosen anhydrous solvent, add the base (1.2 - 1.5 eq) portion-wise at 0°C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 eq) in the same solvent dropwise.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following table provides exemplary yields for the described nucleophilic substitution reactions. Actual yields will vary depending on the specific substrate, reaction conditions, and scale.

| Reaction Type | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Predicted Yield (%) |

| N-Alkylation | Aniline | K₂CO₃ | Acetonitrile | 80 | 12 | 75-90 |

| Morpholine | Et₃N | THF | 60 | 8 | 80-95 | |

| O-Alkylation | Phenol | Cs₂CO₃ | DMF | 100 | 6 | 70-85 |

| 4-Methoxyphenol | K₂CO₃ | Acetonitrile | 80 | 10 | 75-90 | |

| S-Alkylation | Thiophenol | NaH | THF | 25 | 4 | 85-95 |

| Benzyl mercaptan | K₂CO₃ | DMF | 50 | 6 | 80-90 |

Visualizations

Experimental Workflow

The general workflow for the nucleophilic substitution reactions described above is depicted in the following diagram.

Caption: General experimental workflow for nucleophilic substitution.

Hypothetical Screening Workflow

While specific biological targets for derivatives of this compound are not yet established, a common application for such compound libraries is in kinase inhibitor screening. The following diagram illustrates a hypothetical workflow for such a screening cascade.

Caption: Hypothetical workflow for kinase inhibitor screening.

Application of Methyl 4-(chloromethyl)-3,5-difluorobenzoate in PROTAC Linker Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent proteasomal degradation.

Methyl 4-(chloromethyl)-3,5-difluorobenzoate is a valuable building block for the synthesis of PROTAC linkers. The difluorinated benzyl moiety offers several advantages, including the potential for enhanced metabolic stability and the ability to impart conformational rigidity to the linker. This can be crucial for optimizing the spatial orientation of the POI and E3 ligase ligands, thereby improving the potency and selectivity of the PROTAC. The chloromethyl group provides a reactive handle for nucleophilic substitution, allowing for the straightforward attachment of amine-containing fragments, while the methyl ester can be hydrolyzed to a carboxylic acid for subsequent amide bond formation with the other PROTAC ligand.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of PROTAC linkers.

Signaling Pathways and Experimental Workflow

The overall workflow for synthesizing a PROTAC using this compound typically involves a multi-step process. The following diagram illustrates the general synthetic strategy, starting with the nucleophilic substitution on the benzyl chloride, followed by ester hydrolysis and amide coupling to the E3 ligase ligand.

Caption: General workflow for PROTAC synthesis using this compound.

Data Presentation

The following tables summarize key quantitative data for the synthesis of a PROTAC linker derived from this compound.

Table 1: Synthesis of Intermediate 1

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | Boc-piperazine | K₂CO₃ | ACN | 80 | 12 | ~90 |

| This compound | Piperidine | K₂CO₃ | EtOH | 80 (Microwave) | 0.67 | >85 |

Table 2: Ester Hydrolysis and Amide Coupling

| Starting Material | Reagents for Hydrolysis | Reagents for Coupling | E3 Ligase Ligand Example | Overall Yield (2 steps, %) |

| Intermediate 1 | LiOH, THF/H₂O | HATU, DIPEA, DMF | Pomalidomide-NH₂ | ~70-85 |

| Intermediate 1 | NaOH, MeOH/H₂O | EDC, HOBt, DIPEA, DMF | Lenalidomide-NH₂ | ~65-80 |

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)-3,5-difluorobenzoate (Intermediate 1)

This protocol describes the nucleophilic substitution reaction between this compound and Boc-piperazine.

Materials:

-

This compound (1.0 eq)

-

tert-Butyl piperazine-1-carboxylate (Boc-piperazine) (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (ACN)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask, add this compound, Boc-piperazine, and potassium carbonate.

-

Add acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1-0.2 M).

-